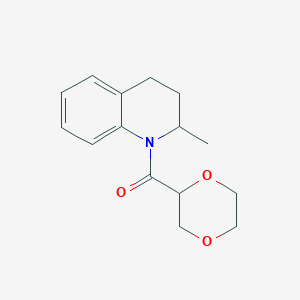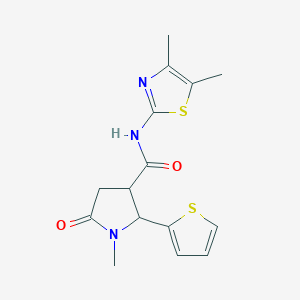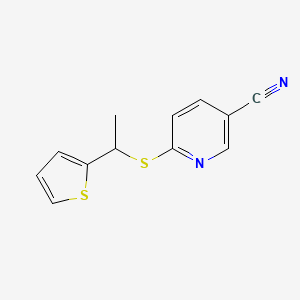![molecular formula C12H9ClF2N4 B7593694 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CP-690,550, and it belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a type of medication that can regulate the activity of the immune system and inflammatory response. CP-690,550 has been investigated for its potential in treating various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
CP-690,550 works by inhibiting the activity of 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole enzymes, specifically 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole3 and 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole1. These enzymes are involved in the signaling pathways of cytokines, which are proteins that regulate immune cell function. By inhibiting 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole3 and 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole1, CP-690,550 can reduce the production of cytokines, leading to a decrease in inflammation and tissue damage. CP-690,550 has a selective mechanism of action, meaning it targets specific enzymes without affecting others, reducing the risk of side effects.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects on the immune system. It can reduce the production of cytokines, such as interleukin-2, interleukin-6, and interferon-gamma, which are involved in the inflammatory response. CP-690,550 can also inhibit the proliferation of immune cells, such as T cells and B cells, which play a crucial role in autoimmune diseases. In addition, CP-690,550 can reduce the migration of immune cells to inflamed tissues, leading to a decrease in tissue damage.
实验室实验的优点和局限性
CP-690,550 has several advantages for lab experiments. It has a selective mechanism of action, meaning it targets specific enzymes without affecting others, reducing the risk of side effects. CP-690,550 is also a potent inhibitor of 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole3 and 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole1, making it suitable for studying the role of these enzymes in the immune system. However, CP-690,550 has some limitations for lab experiments. It has low solubility in water, making it difficult to dissolve in cell culture media. CP-690,550 can also have off-target effects on other enzymes, leading to potential side effects.
未来方向
There are several future directions for the research of CP-690,550. One area of interest is the investigation of its potential in treating other autoimmune diseases, such as multiple sclerosis and lupus. CP-690,550 can also be studied in combination with other medications, such as biologic therapies, to enhance its therapeutic effects. Another direction is the development of new 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole inhibitors with improved pharmacokinetic properties, such as increased solubility and reduced off-target effects. Overall, the research on CP-690,550 and 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole inhibitors has the potential to lead to the development of new and effective treatments for autoimmune diseases.
合成方法
The synthesis of CP-690,550 involves several steps, starting from the reaction of 4-chloropyrazole with formaldehyde to form the intermediate compound, 4-(chloromethyl)pyrazole. This intermediate is then reacted with 2-(difluoromethyl)benzimidazole in the presence of a base to yield the final product, CP-690,550. The synthesis of CP-690,550 has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.
科学研究应用
CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit the activity of 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole enzymes, which play a crucial role in the signaling pathways that regulate immune cell function. By inhibiting 2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole enzymes, CP-690,550 can reduce the activity of immune cells, leading to a decrease in inflammation and tissue damage. CP-690,550 has been investigated in preclinical and clinical trials for its potential in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
属性
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N4/c13-8-5-16-18(6-8)7-11-17-9-3-1-2-4-10(9)19(11)12(14)15/h1-6,12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKHXTQYZUQOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)
![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)

![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7593647.png)


![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)

![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7593708.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)